![molecular formula C19H24N6 B2551291 3-(4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine CAS No. 2034308-69-3](/img/structure/B2551291.png)
3-(4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine is a complex molecule that may have potential pharmacological applications. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that could be relevant to its synthesis and properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that can include cycloaddition and subsequent modifications. For instance, the generation of cyclopenta[c]piperidines as potential substance P antagonists involves a cycloaddition reaction followed by reductive opening of lactone-bridged adducts . This suggests that similar synthetic strategies could potentially be applied to the synthesis of the target compound, with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of the target compound includes several distinct features, such as a cyclopenta[c]pyridazine core, a piperazine ring, and a pyrimidinyl substituent. The conformational preferences of substituents in related bicyclic systems have been observed to be opposite to those in monocyclic analogues . This information could be useful in predicting the conformational stability and potential binding interactions of the target compound.
Chemical Reactions Analysis
Chemical reactions involving similar compounds have been reported to include three-component reactions, as seen in the synthesis of 3-arylpyrimido[4,5-c]pyridazine diones . These reactions are typically catalyzed by pyridine and involve hydrazine hydrate, suggesting that the target compound might also be amenable to such multi-component synthetic approaches.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of structurally related compounds can offer some insights. For example, the solubility, stability, and reactivity of the compound could be influenced by the presence of the cyclopenta[c]pyridazine core and the piperazine ring. The specific array of functional groups in related compounds has been tailored for pharmacological activity, which could also be a consideration for the target compound .
Applications De Recherche Scientifique
Antidiabetic Potential : A family of triazolo-pyridazine-6-yl-substituted piperazines was synthesized and evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, aiming to develop anti-diabetic medications. These compounds exhibited excellent antioxidant and insulinotropic activity, indicating their potential as effective anti-diabetic drugs (Bindu, Vijayalakshmi, & Manikandan, 2019).
Lipo-Oxygenase Inhibition : A series of compounds were designed, synthesized, and evaluated as potential inhibitors of 15-lipo-oxygenase (15-LO), a key enzyme involved in the inflammatory process. These compounds showed significant inhibition of 15-LO, suggesting their usefulness in the treatment of diseases associated with inflammation (Asghari et al., 2015).
Cancer Treatment : The development of AZD3514, a small-molecule androgen receptor downregulator, was aimed at treating advanced prostate cancer. This research highlights the structural modifications leading to improved drug candidates for clinical trials (Bradbury et al., 2013).
Analgesic and Antiparkinsonian Activities : Studies have synthesized and evaluated various compounds for their analgesic and antiparkinsonian activities. These compounds demonstrated promising results comparable to established drugs, underscoring their potential therapeutic applications (Amr, Maigali, & Abdulla, 2008).
Antimicrobial Evaluation : New pyridine derivatives were synthesized and evaluated for their antimicrobial activities. These studies contribute to the search for new antimicrobial agents in combating resistant strains of bacteria (Othman, 2013).
Adenosine A2A Receptor Antagonism : Bicyclic piperazine derivatives of triazolotriazine and triazolopyrimidines were synthesized, showing high affinity and excellent selectivity for adenosine A2a receptor antagonism. This is significant for developing treatments for conditions such as Parkinson's disease (Peng et al., 2004).
Propriétés
IUPAC Name |
3-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[c]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6/c1-13-11-17(21-19(20-13)14-5-6-14)24-7-9-25(10-8-24)18-12-15-3-2-4-16(15)22-23-18/h11-12,14H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIIRWZYSMPLJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NN=C5CCCC5=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.